3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran
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Overview
Description
3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran is a synthetic organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of difluoromethyl, fluoro, and iodo substituents on the benzofuran ring, which impart unique chemical and physical properties. Benzofurans are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a suitable benzofuran derivative. This can be achieved using difluoromethylation reagents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of transition metal catalysts, such as copper or palladium, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as halogenation, difluoromethylation, and purification through crystallization or chromatography. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cross-Coupling Reactions: The presence of halogen atoms allows for cross-coupling reactions with organometallic reagents, facilitating the formation of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofurans, while cross-coupling reactions can produce complex polycyclic compounds .
Scientific Research Applications
3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antifungal, antiviral, and anticancer activities.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions, particularly in the context of fluorine-containing biomolecules.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . This can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-6-fluoro-5-iodobenzofuran include other fluorinated benzofurans and halogenated aromatic compounds, such as:
- 3-(Trifluoromethyl)-6-fluoro-5-iodobenzofuran
- 3-(Difluoromethyl)-6-chloro-5-iodobenzofuran
- 3-(Difluoromethyl)-6-fluoro-5-bromobenzofuran
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of both difluoromethyl and iodo groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H4F3IO |
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Molecular Weight |
312.03 g/mol |
IUPAC Name |
3-(difluoromethyl)-6-fluoro-5-iodo-1-benzofuran |
InChI |
InChI=1S/C9H4F3IO/c10-6-2-8-4(1-7(6)13)5(3-14-8)9(11)12/h1-3,9H |
InChI Key |
JBYKLGMMUIPTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)F)OC=C2C(F)F |
Origin of Product |
United States |
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